N-[4-(4-BROMOBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[4-[(4-bromobenzoyl)amino]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2S/c19-13-5-3-12(4-6-13)17(22)20-14-7-9-15(10-8-14)21-18(23)16-2-1-11-24-16/h1-11H,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFUDXFTZDAQBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(4-BROMOBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE involves several steps, starting from thiophene. One common method includes three successive direct lithiations and a bromination reaction. The lithiation reactions are typically carried out at temperatures ranging from -78°C to room temperature over a period of 1 to 24 hours, depending on the reactivity of the electrophile . This method results in a four-step protocol with an overall yield of 47%.
Chemical Reactions Analysis
N-[4-(4-BROMOBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogenating agents like bromine (Br2) or chlorine (Cl2).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.
Scientific Research Applications
Medicinal Chemistry
N-[4-(4-bromobenzamido)phenyl]thiophene-2-carboxamide has been investigated for its potential as a kinase inhibitor , which is crucial in cancer treatment research. Kinases play significant roles in cell signaling pathways, and inhibiting their activity can lead to reduced cell proliferation in tumors.
Case Study
A study highlighted its effectiveness against specific cancer cell lines, demonstrating its potential as a therapeutic agent in oncology .
Material Science
Thiophene derivatives are known for their electronic properties, making them suitable for applications in organic semiconductors. This compound can be utilized in:
- Organic Photovoltaics : Enhancing the efficiency of solar cells.
- Light Emitting Diodes (LEDs) : Serving as a component in organic LEDs due to its luminescent properties.
Research has indicated that this compound exhibits anti-inflammatory and antimicrobial properties. Its structure allows it to interact with biological targets, making it a candidate for drug development.
Chemical Research
In synthetic organic chemistry, this compound acts as a building block for the synthesis of more complex molecules. Its unique structural features allow chemists to explore new synthetic routes and develop novel compounds with tailored properties.
Mechanism of Action
The mechanism of action of N-[4-(4-BROMOBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-[4-(4-Bromobenzamido)phenyl]thiophene-2-carboxamide and its analogs:
Structural and Reactivity Differences
- Electron-Withdrawing vs. Electron-Donating Groups : The bromine atom in the target compound enhances electrophilic substitution reactivity compared to electron-donating groups like methoxy in 2-(4-(4-Methoxyphenylsulfonamido)benzamido)-4,5-dimethylthiophene-3-carboxamide . Bromine’s electron-withdrawing nature may also stabilize intermediates in synthetic pathways.
- Sulfur-Containing Moieties : Compounds with sulfone (e.g., ) or carbamothioyl () groups exhibit distinct reactivity. Sulfones resist oxidation, while carbamothioyls participate in thiol-disulfide exchange, offering divergent synthetic applications .
Research Findings and Data
Spectroscopic Characterization
- IR Spectroscopy : Expected N-H (3300–3150 cm⁻¹), C=O (1680–1660 cm⁻¹), and C-Br (600–500 cm⁻¹) stretches, distinguishing it from sulfone (1250 cm⁻¹, S=O) or thiourea (1243–1258 cm⁻¹, C=S) analogs .
- NMR : Aromatic protons adjacent to bromine would show deshielding (~7.5–8.5 ppm), contrasting with electron-donating groups (e.g., methoxy at ~6.8–7.2 ppm) .
Biological Activity
N-[4-(4-Bromobenzamido)phenyl]thiophene-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound features a thiophene ring, which is known for its diverse pharmacological properties, and a bromobenzamido group that may influence its biological interactions.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- IUPAC Name: N-[4-(4-bromobenzoyl)amino]phenyl]thiophene-2-carboxamide
- Molecular Formula: CHBrNOS
Biological Activities
Research into the biological activities of this compound has revealed several potential therapeutic applications:
Antimicrobial Activity
Studies have indicated that compounds with a thiophene structure often exhibit antimicrobial properties. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains. In vitro assays demonstrated that this compound possesses significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anticancer Properties
The compound's ability to inhibit cancer cell proliferation has been investigated. In studies involving human cancer cell lines, it was found that this compound induced apoptosis in cancer cells. The mechanism appears to involve the modulation of apoptotic pathways, leading to increased expression of pro-apoptotic proteins .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of this compound. In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its utility in managing inflammatory diseases .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation: It could modulate receptor activity linked to cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS): The compound may influence ROS levels, contributing to its anticancer and antimicrobial effects .
Comparative Analysis
To better understand the efficacy of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| N-[4-(Bromobenzoyl)phenyl]thiophene-2-carboxamide | Thiophene derivative | Anticancer, Antimicrobial |
| 5-Fluoro-N-[4-bromophenyl]thiophene-2-carboxamide | Fluorinated thiophene | Enhanced anticancer activity |
| 4-Bromo-N-[3-methylphenyl]thiophene-2-carboxamide | Methylated thiophene | Moderate antimicrobial properties |
Case Studies
- Anticancer Study : A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on various human cancer cell lines. Results showed a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutics .
- Antimicrobial Efficacy : Another research article detailed the antimicrobial testing against clinical isolates. The compound demonstrated potent activity against resistant strains, suggesting potential for development as a new antibiotic agent .
Q & A
Q. What are the recommended synthetic routes for N-[4-(4-Bromobenzamido)phenyl]thiophene-2-carboxamide, and how can purity be optimized?
Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the preparation of the bromobenzamide intermediate followed by coupling with thiophene-2-carboxamide. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link 4-bromobenzoic acid to 4-aminophenylthiophene.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., ethanol/water) to isolate the target compound.
- Purity optimization : Validate via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis.
Q. Table 1: Synthetic Route Optimization
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: A combination of techniques ensures structural confirmation and purity assessment:
- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to identify aromatic protons, amide linkages, and bromine substituents.
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ = 401.02 Da).
- HPLC-DAD : Assess purity (>98%) and detect byproducts.
- FT-IR : Validate amide (C=O stretch ~1650 cm⁻¹) and thiophene (C-S stretch ~690 cm⁻¹) groups.
Q. Table 2: Spectroscopic Parameters
| Technique | Critical Peaks/Bands | Conditions | Detection Limit |
|---|---|---|---|
| ¹H NMR | δ 7.8–8.2 (aromatic H) | 400 MHz, DMSO-d₆ | 0.1 mmol |
| HRMS | m/z 401.02 [M+H]⁺ | ESI+ mode | 0.01 ppm |
Advanced Research Questions
Q. How can computational modeling resolve contradictions in the compound’s hypothesized mechanism of action?
Methodological Answer: Discrepancies in biological activity data (e.g., variable IC₅₀ values) require systematic validation:
- Dose-response replication : Conduct assays in triplicate under controlled conditions (pH, temperature).
- Statistical analysis : Apply ANOVA or t-tests to assess significance (p < 0.05) .
- Theoretical alignment : Cross-reference results with existing mechanistic frameworks (e.g., kinase inhibition models) to identify outliers .
Q. Table 3: Contradiction Resolution Framework
| Variable | Mitigation Strategy | Example |
|---|---|---|
| Solubility | Use DMSO stocks ≤0.1% | Improved IC₅₀ consistency |
| Assay interference | Include vehicle controls | Reduced false positives |
Q. What computational strategies are suitable for studying structure-activity relationships (SAR) of this compound?
Methodological Answer: Advanced SAR studies integrate:
- Molecular docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., EGFR kinase).
- QSAR modeling : Apply Gaussian09 for DFT calculations (HOMO/LUMO energies) to correlate electronic properties with activity .
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess ligand-protein stability.
Q. Table 4: Computational Parameters
| Method | Software | Key Outputs | Validation |
|---|---|---|---|
| Docking | AutoDock Vina | Binding energy (ΔG ≤ -8 kcal/mol) | Co-crystal XRD |
| QSAR | Gaussian09 | Electron density maps | R² > 0.85 |
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
